molecular formula C21H21N5O3 B2730565 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-68-2

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2730565
CAS No.: 476481-68-2
M. Wt: 391.431
InChI Key: UEEOALSRRKHBJM-UHFFFAOYSA-N
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Description

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and a phenoxyethyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzylamino, methyl, and phenoxyethyl groups through various substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. This compound features a benzylamino group at the 8-position, a 3-methyl group, and a 2-phenoxyethyl substituent at the 7-position. The unique combination of these substituents may enhance its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O3C_{21}H_{21}N_{5}O_{3}, with a molecular weight of approximately 391.4 g/mol. The structural characteristics include:

  • Purine Core : Central to its biological activity.
  • Benzylamino Group : Potentially enhances lipophilicity and cellular uptake.
  • Phenoxyethyl Group : May influence the compound's reactivity and binding affinity to biological targets.
PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

Research has indicated that compounds structurally related to this compound exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound can be attributed to its functional groups which may interact with enzymes or receptors in unique ways.

Antimicrobial Activity

Studies have shown that purine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains with promising results. The benzylamino group is particularly noted for enhancing antimicrobial efficacy.

Anticancer Properties

The anticancer potential of purine derivatives has been extensively studied. Research indicates that the presence of specific substituents can lead to increased apoptosis in cancer cells. In vitro studies involving similar compounds have demonstrated their ability to inhibit cell proliferation in several cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives are also noteworthy. Compounds with similar structures have been shown to reduce inflammatory markers in cellular models, suggesting that this compound could exhibit similar effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various purine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with benzylamino substitutions showed higher inhibition zones compared to those without such modifications.

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported on the effects of purine derivatives on human cancer cell lines. The study found that compounds with similar structural features induced significant apoptosis in breast cancer cells (MCF-7) through mitochondrial pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research published in the European Journal of Pharmacology explored the anti-inflammatory mechanisms of purine derivatives in vivo. The study demonstrated that certain derivatives significantly decreased levels of pro-inflammatory cytokines in animal models of inflammation.

Properties

IUPAC Name

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(12-13-29-16-10-6-3-7-11-16)20(23-18)22-14-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEOALSRRKHBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-68-2
Record name 8-(BENZYLAMINO)-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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